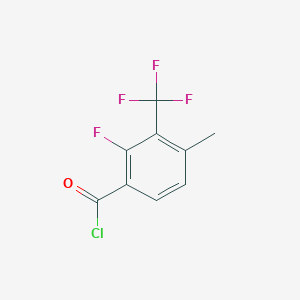

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Fluoro-3-(trifluoromethyl)benzoyl Chloride” is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .

Molecular Structure Analysis

The molecular formula of “2-Fluoro-3-(trifluoromethyl)benzoyl Chloride” is FC6H3(CF3)COCl . The molecular weight is 226.56 .Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid . It has a refractive index of 1.472 (lit.) , a boiling point of 193 °C (lit.) , and a density of 1.517 g/mL at 25 °C (lit.) .科学的研究の応用

Synthesis of Quinazolinones : 2-Fluoro substituted benzoyl chlorides are used in the one-step synthesis of 4(3H)-quinazolinones, which show moderate activity against tumor cell lines. This synthesis involves cyclocondensation with 2-amino-N-heterocycles (Deetz, Malerich, Beatty, & Smith, 2001).

Carbohydrate Derivatives Synthesis : The compound is involved in the preparation of carbohydrate derivatives, such as deoxy and deoxyfluoro derivatives of methyl β-D-galabioside. This process involves glycosyl chlorides and is significant in carbohydrate chemistry (Kihlberg, Frejd, Jansson, Kitzing, & Magnusson, 1989).

Functionalisation of Benzene Derivatives : It is used in the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene. This leads to various benzene derivatives, showcasing its utility in organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).

Trifluoromethylation Reactions : This chemical plays a role in trifluoromethylation reactions of inorganic and organic acid chlorides. It reacts with various acid chlorides, indicating its versatility in synthetic chemistry (Dukat & Naumann, 1985).

Synthesis of Fluorodeoxy Pentofuranosides : The compound is utilized in the oxidation-reduction synthesis of peracylated fluorodeoxy pentofuranosides, demonstrating its application in the synthesis of complex organic molecules (Mikhailopulo, Sivets, Poopeiko, & Khripach, 1995).

Synthesis of Aryl β-oxa-fluoroalkylketones : It is used in a method for preparing aryl β-oxa-fluoroalkylketones, showcasing its role in creating fluorinated organic compounds (Qing-Yun & Jian-guo, 1986).

Safety and Hazards

“2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride” is considered hazardous. It’s combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

将来の方向性

作用機序

Target of Action

It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .

Mode of Action

It is known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . This compound, being a benzoyl chloride derivative, may undergo similar reactions.

Biochemical Pathways

As a building block for the synthesis of cathepsin s inhibitors , it may indirectly affect the pathways involving cathepsin S, a cysteine protease involved in antigen presentation and other processes.

Result of Action

As a precursor for the synthesis of cathepsin s inhibitors , it may contribute to the inhibition of cathepsin S activity, potentially affecting antigen presentation and other cellular processes.

Action Environment

It is known that the compound is a colorless to yellow liquid and decomposes in water , suggesting that its stability and reactivity may be affected by factors such as temperature, light, and moisture.

生化学分析

Biochemical Properties

It is known that molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Cellular Effects

It is known that the product causes burns of eyes, skin, and mucous membranes . Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .

Molecular Mechanism

It is known that molecules with a -CF3 group can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by a key hydrogen bonding interaction with the protein .

Temporal Effects in Laboratory Settings

It is known that the product is a corrosive material .

Dosage Effects in Animal Models

It is known that the product causes burns by all exposure routes .

Metabolic Pathways

It is known that molecules with a -CF3 group can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Transport and Distribution

It is known that the product is a corrosive material .

Subcellular Localization

特性

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O/c1-4-2-3-5(8(10)15)7(11)6(4)9(12,13)14/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRANUWKDSICOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)Cl)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2384231.png)

![7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2384234.png)

![8-(tert-butyl)-N-(4-chlorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2384235.png)

![4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B2384237.png)

![N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2384239.png)

![Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2384240.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2384248.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)

![5-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2384251.png)